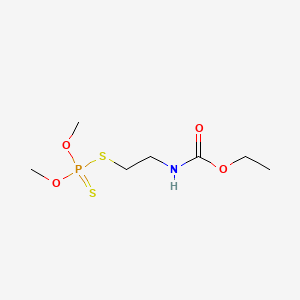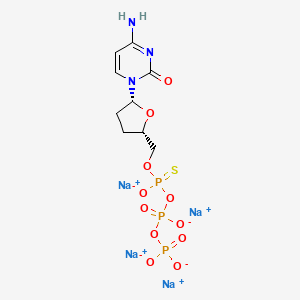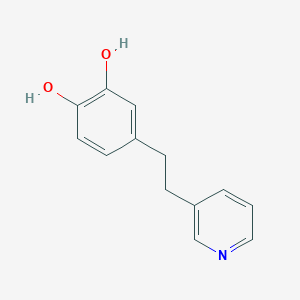
4-(2-Pyridin-3-ylethyl)benzene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Pyridin-3-ylethyl)benzene-1,2-diol is an organic compound that belongs to the class of dihydroxybenzenes It features a benzene ring substituted with two hydroxyl groups (–OH) at positions 1 and 2, and a 2-pyridin-3-ylethyl group at position 4
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Pyridin-3-ylethyl)benzene-1,2-diol typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene-1,2-diol (catechol) reacts with 2-(3-pyridyl)ethyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction conditions usually involve refluxing the reactants in an anhydrous solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
化学反応の分析
Types of Reactions
4-(2-Pyridin-3-ylethyl)benzene-1,2-diol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the pyridine moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a catalyst.
Major Products
Oxidation: Formation of 4-(2-Pyridin-3-ylethyl)benzene-1,2-quinone.
Reduction: Formation of this compound derivatives.
Substitution: Formation of halogenated derivatives like 4-(2-Pyridin-3-ylethyl)-3-bromobenzene-1,2-diol.
科学的研究の応用
4-(2-Pyridin-3-ylethyl)benzene-1,2-diol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant properties due to the presence of hydroxyl groups.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the synthesis of dyes, polymers, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Pyridin-3-ylethyl)benzene-1,2-diol involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyl groups can donate hydrogen atoms to neutralize free radicals, thereby protecting cells from oxidative damage.
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, affecting metabolic pathways.
Signal Transduction: It may modulate signal transduction pathways by interacting with receptors and other signaling molecules.
類似化合物との比較
Similar Compounds
Catechol (1,2-Dihydroxybenzene): Similar structure but lacks the pyridin-3-ylethyl group.
Resorcinol (1,3-Dihydroxybenzene): Different hydroxyl group positions.
Hydroquinone (1,4-Dihydroxybenzene): Different hydroxyl group positions.
Uniqueness
4-(2-Pyridin-3-ylethyl)benzene-1,2-diol is unique due to the presence of the pyridin-3-ylethyl group, which imparts additional chemical reactivity and potential biological activity. This makes it a versatile compound for various applications in research and industry.
特性
分子式 |
C13H13NO2 |
|---|---|
分子量 |
215.25 g/mol |
IUPAC名 |
4-(2-pyridin-3-ylethyl)benzene-1,2-diol |
InChI |
InChI=1S/C13H13NO2/c15-12-6-5-10(8-13(12)16)3-4-11-2-1-7-14-9-11/h1-2,5-9,15-16H,3-4H2 |
InChIキー |
ALXBJUKCALBJGP-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CCC2=CC(=C(C=C2)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


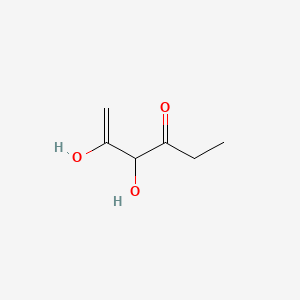


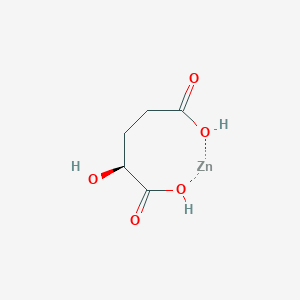


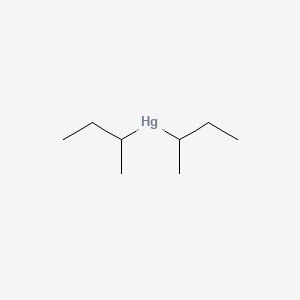

![Indolo[2,1-b]quinazoline-6,12-dione, 4-methoxy-8-octyl-](/img/structure/B13811431.png)
![Phenol,2-[(diethylamino)methyl]-4-[[2-(2-phenylethenyl)-4-quinazolinyl]amino]-](/img/structure/B13811442.png)
![5-Chloro-2-[(2-chloro-4-methylbenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13811446.png)
